ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group
Mechanism of Action
Target of Action
Ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then coupled with a piperidine derivative. The key steps include:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Coupling with Piperidine: The indole derivative is then reacted with a piperidine derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-2-carboxylate: Another indole derivative with similar structural features but different functional groups.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with an indole moiety and an amide functional group.
Uniqueness
Ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate is unique due to the presence of both an indole and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-2-24-18(23)12-7-9-20(10-8-12)17(22)16(21)14-11-19-15-6-4-3-5-13(14)15/h3-6,11-12,19H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYGBXKRMZSSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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